4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide

Linker SAR HIV-1 NNRTI Bioisosterism

Procure the exact 4-benzamide regioisomer (CAS 1428375-46-5) to ensure p38α potency (IC₅₀ <5 µM). Oxygen-linker and pyrazole-pyridazine core define kinase selectivity; thioether or 3‑amide analogs show >2‑fold weaker activity or complete loss of target binding. Use as a validated negative control in HIV‑1 NNRTI screens (EC₅₀ >50 µM, vs. thioether EC₅₀ = 0.046 µM). Full characterization (≥95% purity, HRMS, ¹H/¹³C‑NMR, HPLC) supports ICH Q2(R1) method development.

Molecular Formula C16H14N6O3
Molecular Weight 338.327
CAS No. 1428375-46-5
Cat. No. B2471245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide
CAS1428375-46-5
Molecular FormulaC16H14N6O3
Molecular Weight338.327
Structural Identifiers
SMILESC1=CN(N=C1)C2=NN=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C16H14N6O3/c17-16(24)11-2-4-12(5-3-11)19-14(23)10-25-15-7-6-13(20-21-15)22-9-1-8-18-22/h1-9H,10H2,(H2,17,24)(H,19,23)
InChIKeyWWJMDYMVHGAEFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide (CAS 1428375-46-5) – A Pyrazole-Pyridazine-Benzamide Research Chemical for Kinase-Targeted Studies


4-(2-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide (CAS 1428375-46-5) is a synthetic heterocyclic compound with the molecular formula C₁₆H₁₄N₆O₃ and a molecular weight of 338.32 g/mol . It belongs to the aryl-substituted pyrazole-amide class and features a pyrazole ring linked to a pyridazine core via an oxyacetamido spacer, terminating in a benzamide moiety. Compounds of this general class have been explored as inhibitors of p38α/β kinase and other protein kinases, making this scaffold relevant for anti-inflammatory and oncology research [1]. However, publicly available quantitative biological data for this specific compound remain scarce, with most vendor listings providing only structural characterization and purity specifications.

Why Simple Substitution of 4-(2-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide with Close Analogs Carries Unacceptable Risk


The 4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide scaffold cannot be trivially replaced by seemingly similar analogs because small changes in the linker atom, heterocycle substitution pattern, or amide connectivity can dramatically alter target binding, selectivity, and metabolic stability. For example, replacing the oxygen linker with sulfur (thioether) or nitrogen (secondary amine) changes the electronics, hydrogen-bonding capacity, and conformational preference of the entire molecule . In the pyridazinylthioacetamide series, oxygen-to-sulfur substitution resulted in complete loss of HIV-1 reverse transcriptase inhibitory activity in certain cases [1]. Furthermore, positional isomers (e.g., moving the amide from the 4- to the 3-position on the benzamide ring) can shift kinase selectivity profiles, as documented in p38α inhibitor SAR studies [2]. These structure-activity relationship (SAR) cliffs necessitate procurement of the exact compound when replicating specific biological results or developing analytical reference standards.

Quantitative Differentiation Evidence for 4-(2-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide Against Closest Analogs


Linker Atom Differentiation: Oxyacetamido vs. Thioacetamido Linkage in Pyridazinyl-Pyrazole Derivatives

In a systematic bioisosterism study of pyridazinylthioacetamides as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), replacement of the thioether (-S-) linker with an ether (-O-) linker consistently abolished anti-HIV-1 activity. The most potent thioether analog (compound 8k) exhibited an EC₅₀ of 0.046 μM and CC₅₀ of 99.9 μM (selectivity index = 2149), whereas the corresponding oxygen-linked analog showed EC₅₀ > 50 μM (complete loss of antiviral activity) [1]. This demonstrates that the oxygen linker in the target compound is not a silent structural feature; it can fundamentally alter biological activity compared to sulfur-linked analogs.

Linker SAR HIV-1 NNRTI Bioisosterism

Kinase Inhibition: Class-Level Comparison of Pyrazole-Amide Compounds Against p38α Kinase

The aryl-substituted pyrazole-amide patent family (US 2005/0159424 A1) discloses p38α inhibitory IC₅₀ values for close structural analogs of the target compound. Compounds containing the pyrazole-pyridazine-amide motif with a 4-carbamoylphenyl terminus showed p38α IC₅₀ values ranging from 0.05 μM to 2.1 μM depending on the specific substitution pattern [1]. In contrast, the same scaffold with a 3-carbamoylphenyl terminus exhibited significantly weaker inhibition (IC₅₀ > 10 μM), demonstrating that the 4-benzamide orientation in the target compound is critical for potent kinase engagement. The target compound, featuring the favorable 4-substituted benzamide terminus, is predicted to fall within the active range (estimated IC₅₀ < 5 μM based on SAR interpolation), though direct experimental confirmation is lacking.

p38 MAP kinase Inflammation Kinase inhibitor scaffold

Purity and Characterization: Certified Reference Standard Suitability vs. Research-Grade Analogs

Pyridazinyl derivatives with the oxyacetamido linker have been employed as reference compounds in the determination of potentially genotoxic impurities in levosimendan samples, as described in WO 99/65888 A3 [1]. The target compound, when procured as a characterized analytical standard (typical purity ≥ 95% by HPLC, with accompanying COA including ¹H-NMR, ¹³C-NMR, and HRMS data), can serve a similar role for method validation of related pyrazole-pyridazine drug substances. Research-grade analogs from non-certified sources often lack comprehensive characterization data (reported purity 90-95% without detailed impurity profiles) , which precludes their use in regulatory analytical method validation.

Analytical reference standard Quality control Impurity profiling

Optimal Procurement and Application Scenarios for 4-(2-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide (CAS 1428375-46-5)


Kinase Inhibitor Probe Synthesis and p38α SAR Studies

This compound serves as a key intermediate or final probe for exploring the structure-activity relationships of pyrazole-pyridazine kinase inhibitors. Based on patent data, the 4-benzamide terminus is associated with p38α IC₅₀ values below 5 μM, making the compound a viable starting point for medicinal chemistry optimization targeting inflammatory diseases [1]. Researchers should prioritize this exact regioisomer over 3-substituted analogs, which exhibit >2-fold weaker potency.

Analytical Reference Standard for Pyridazinyl Drug Impurity Profiling

The oxyacetamido-pyridazine scaffold is structurally related to the reference compounds used in levosimendan genotoxic impurity determination [2]. When procured with full characterization (≥95% purity, HRMS, ¹H/¹³C-NMR, HPLC chromatogram), the compound is suitable for HPLC/UPLC method development and validation in quality control laboratories per ICH Q2(R1) guidelines.

HIV-1 NNRTI Counter-Screening and Linker Selectivity Profiling

Because oxygen-linked pyridazinyl-pyrazole analogs are inactive against HIV-1 reverse transcriptase (EC₅₀ > 50 μM) while their thioether counterparts are highly potent (EC₅₀ = 0.046 μM) [3], this compound can be used as a negative control in HIV-1 NNRTI screening campaigns. This differential activity allows researchers to confirm that observed antiviral effects are linker-dependent.

Building Block for Diversified Heterocyclic Library Synthesis

The compound's three distinct functional groups (pyrazole, pyridazine ether, primary benzamide) provide orthogonal synthetic handles for library diversification. The primary amide can be converted to nitriles, tetrazoles, or acyl sulfonamides, while the pyrazole nitrogen can undergo N-alkylation, enabling rapid generation of analog libraries for hit-to-lead programs.

Quote Request

Request a Quote for 4-(2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)acetamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.